molecular formula C20H23N5O B2468337 4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide CAS No. 1210133-76-8

4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide

Cat. No.: B2468337
CAS No.: 1210133-76-8
M. Wt: 349.438
InChI Key: MFAXUCARTFCGSZ-UHFFFAOYSA-N
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Description

4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 1H-benzo[d]imidazole-2-carboxylic acid with 3,4-dimethylphenylpiperazine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring can yield benzimidazole N-oxides, while reduction can lead to the formation of benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-14-7-8-16(13-15(14)2)21-20(26)25-11-9-24(10-12-25)19-22-17-5-3-4-6-18(17)23-19/h3-8,13H,9-12H2,1-2H3,(H,21,26)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAXUCARTFCGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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